molecular formula C11H15NO3 B12452575 ethyl (2S,3R)-2-amino-3-hydroxy-3-phenylpropanoate

ethyl (2S,3R)-2-amino-3-hydroxy-3-phenylpropanoate

Katalognummer: B12452575
Molekulargewicht: 209.24 g/mol
InChI-Schlüssel: RCUYHYDTFXMONZ-VHSXEESVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl (2S,3R)-2-amino-3-hydroxy-3-phenylpropanoate is a chiral compound with significant importance in various fields of chemistry and biology. This compound is an ester derivative of phenylalanine, an essential amino acid, and exhibits unique stereochemistry due to its two chiral centers. The presence of both amino and hydroxyl functional groups makes it a versatile molecule for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2S,3R)-2-amino-3-hydroxy-3-phenylpropanoate typically involves the esterification of (2S,3R)-2-amino-3-hydroxy-3-phenylpropanoic acid. One common method is the reaction of the acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound often employs more efficient and scalable methods. One such method involves the use of flow microreactor systems, which allow for continuous production with better control over reaction conditions and higher yields . This method is more sustainable and versatile compared to traditional batch processes.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl (2S,3R)-2-amino-3-hydroxy-3-phenylpropanoate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: LiAlH4 in dry ether under reflux.

    Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Ethyl (2S,3R)-2-oxo-3-phenylpropanoate.

    Reduction: Ethyl (2S,3R)-2-amino-3-hydroxy-3-phenylpropanol.

    Substitution: Ethyl (2S,3R)-2-amino-3-hydroxy-3-phenylpropanoamide.

Wissenschaftliche Forschungsanwendungen

Ethyl (2S,3R)-2-amino-3-hydroxy-3-phenylpropanoate has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Serves as a precursor for the synthesis of peptides and proteins with specific stereochemistry.

    Medicine: Investigated for its potential use in drug development, particularly in designing enzyme inhibitors and receptor agonists.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals

Wirkmechanismus

The mechanism of action of ethyl (2S,3R)-2-amino-3-hydroxy-3-phenylpropanoate involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for various enzymes, influencing biochemical pathways. For example, it can inhibit aminopeptidases by binding to their active sites, thereby affecting protein metabolism .

Vergleich Mit ähnlichen Verbindungen

Ethyl (2S,3R)-2-amino-3-hydroxy-3-phenylpropanoate can be compared with other similar compounds such as:

These compounds share similar structural features but differ in their chemical properties and applications, highlighting the uniqueness of this compound.

Eigenschaften

Molekularformel

C11H15NO3

Molekulargewicht

209.24 g/mol

IUPAC-Name

ethyl (2S,3R)-2-amino-3-hydroxy-3-phenylpropanoate

InChI

InChI=1S/C11H15NO3/c1-2-15-11(14)9(12)10(13)8-6-4-3-5-7-8/h3-7,9-10,13H,2,12H2,1H3/t9-,10+/m0/s1

InChI-Schlüssel

RCUYHYDTFXMONZ-VHSXEESVSA-N

Isomerische SMILES

CCOC(=O)[C@H]([C@@H](C1=CC=CC=C1)O)N

Kanonische SMILES

CCOC(=O)C(C(C1=CC=CC=C1)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.